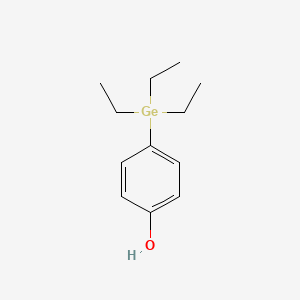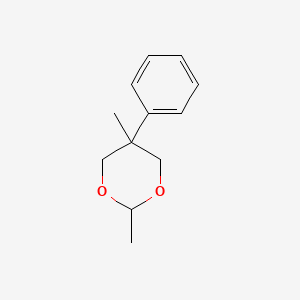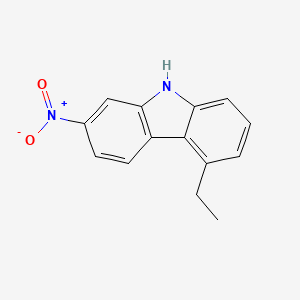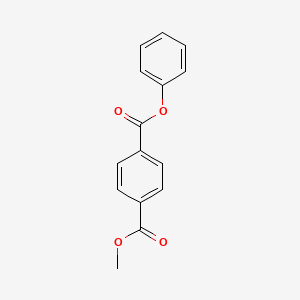![molecular formula C11H12N2O3S B14731625 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone CAS No. 5898-29-3](/img/structure/B14731625.png)
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is an organic compound with the molecular formula C11H12N2O3S. It is characterized by the presence of a nitropyridine group attached to a cyclohexanone ring via a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone typically involves the reaction of 5-nitropyridine-2-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(5-aminopyridin-2-yl)sulfanyl]cyclohexanone.
Aplicaciones Científicas De Investigación
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfur atom can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- 2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is unique due to its specific combination of a nitropyridine group and a cyclohexanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5898-29-3 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
2-(5-nitropyridin-2-yl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H12N2O3S/c14-9-3-1-2-4-10(9)17-11-6-5-8(7-12-11)13(15)16/h5-7,10H,1-4H2 |
Clave InChI |
NEZSZHRYYCAZAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


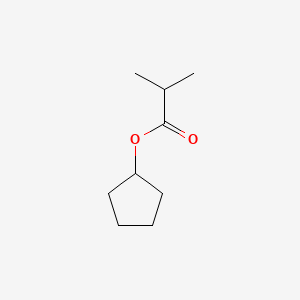
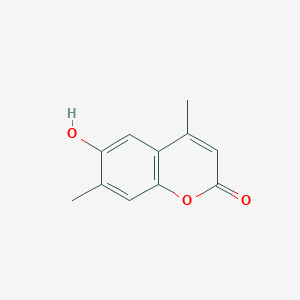
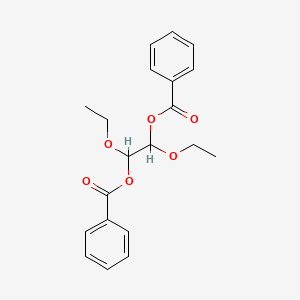
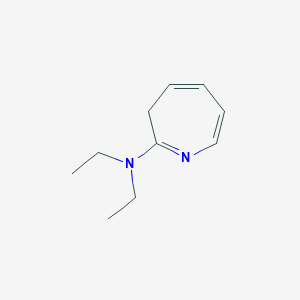

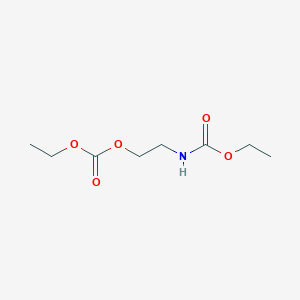
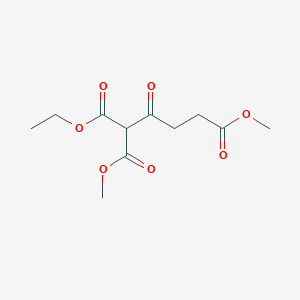
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
